molecular formula C10H17N3S B1374032 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine CAS No. 1267009-16-4

1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine

Cat. No.: B1374032
CAS No.: 1267009-16-4
M. Wt: 211.33 g/mol
InChI Key: HPXWOHLQSZGUPU-UHFFFAOYSA-N
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Description

1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine is a heterocyclic organic compound that features a thiazole ring and a piperazine moiety. The thiazole ring is known for its aromaticity and biological activity, making it a significant scaffold in medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it a versatile molecule in synthetic chemistry.

Preparation Methods

The synthesis of 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine typically involves the reaction of 4-methyl-1,3-thiazole with piperazine under specific conditions. One common method includes:

    Starting Materials: 4-methyl-1,3-thiazole and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Procedure: The 4-methyl-1,3-thiazole is first activated by a halogenating agent, such as bromine, to form 4-bromo-1,3-thiazole.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the thiazole ring to a thiazolidine ring.

    Substitution: The thiazole ring is susceptible to electrophilic substitution reactions, where electrophiles such as halogens can replace hydrogen atoms on the ring. Common reagents include halogenating agents like chlorine or bromine.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including receptors and enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its combination of the thiazole ring and piperazine moiety, which provides a balance of biological activity and chemical versatility.

Properties

IUPAC Name

4-methyl-2-(1-piperazin-1-ylethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-7-14-10(12-8)9(2)13-5-3-11-4-6-13/h7,9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWOHLQSZGUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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